LG 100268 - 153559-76-3

LG 100268

Catalog Number: EVT-272764
CAS Number: 153559-76-3
Molecular Formula: C24H29NO2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid (LG100268) is a synthetic retinoid, specifically a potent and selective agonist of the retinoid X receptor (RXR). [, , ] It is a derivative of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2- naphthyl)ethenyl]benzoic acid (LGD1069). [] LG100268 has been utilized as a valuable tool in scientific research to investigate RXR-dependent biological pathways. [, ]

4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl]benzoic acid (LGD1069)

Compound Description: LGD1069 is a retinoid X receptor (RXR) selective compound currently in phase I/IIA clinical trials for cancer and dermatological indications [, ].

Relevance: LGD1069 serves as the foundational structure for developing increasingly potent and selective RXR agonists, including the target compound 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid (LG100268) [, ]. Both compounds share the core 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene moiety. The modifications explored in the development of LG100268 from LGD1069 focused on enhancing potency and selectivity for RXR.

4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid (TTNPB)

Compound Description: TTNPB is a potent agonist of retinoic acid receptors (RARs) [, ].

Relevance: TTNPB serves as a comparative compound to 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid in studying the regulation of CYP4F11 gene expression. The distinct effects of these compounds on CYP4F11 transcription highlight the different roles of RAR and RXR activation in this biological process []. TTNPB shares a similar tetrahydronaphthalene core with the target compound but lacks the pentamethyl substitution and the cyclopropyl-nicotinic acid moiety.

6-(Ethyl(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)amino)nicotinic acid (NEt-TMN)

Compound Description: NEt-TMN is a potent and selective retinoid X receptor (RXR) agonist [].

Relevance: This compound serves as a lead structure for developing novel RXR agonists with improved selectivity and potency compared to bexarotene []. Structural modifications of NEt-TMN, like those leading to 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid, aim to enhance the therapeutic potential of these compounds while minimizing side effects []. Both compounds share the tetrahydronaphthalene core and the nicotinic acid moiety, though the substitution patterns differ.

4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (Bexarotene)

Compound Description: Bexarotene is an FDA-approved RXR agonist used for treating cutaneous T-cell lymphoma (CTCL) [, , ].

Relevance: Bexarotene serves as a reference compound when evaluating the potency and selectivity of novel RXR agonists, including 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid [, , ]. Both compounds share the 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene moiety, but differ in their linking groups and terminal aromatic rings. Research aims to develop RXR agonists with improved selectivity profiles to reduce the side effects associated with bexarotene while maintaining or enhancing therapeutic efficacy.

1-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)amino]benzotriazole-5-carboxylic acid (CBt-PMN)

Compound Description: CBt-PMN is a partial RXR agonist considered a potential treatment for central nervous system diseases like Alzheimer's and Parkinson's disease [, ].

Relevance: Both CBt-PMN and 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid are derived from the same core scaffold, 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene, and designed to target RXR [, ]. While the target compound is a potent and selective agonist, CBt-PMN exhibits partial agonism. This distinction in their activity profiles is attributed to the difference in their structures, particularly the presence of the benzotriazole ring system in CBt-PMN, influencing its binding mode and subsequent activation of RXR.

6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic acid (NEt-4IB)

Compound Description: NEt-4IB is another compound investigated for its potential as a selective RXR agonist [].

Relevance: NEt-4IB shares structural similarities with 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid, particularly the presence of the nicotinic acid moiety []. Both are explored as potential leads for developing novel RXR-selective agonists. Despite these similarities, NEt-4IB does not contain the tetrahydronaphthalene system found in the target compound and bexarotene.

(E)-3-(3-(1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254)

Compound Description: CD3254 is an RXR agonist that has been structurally modified to develop novel analogs with improved selectivity and potency [].

Relevance: Similar to 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid, CD3254 is investigated for its RXR-selective agonism and potential as a treatment for CTCL []. Both compounds share a structurally similar tetrahydronaphthalene core with pentamethyl substitutions, indicating their shared lineage in retinoid-based drug design. The variations in their structures, particularly in the linker and terminal groups, reflect the ongoing efforts to fine-tune the pharmacological properties of these compounds for improved efficacy and safety profiles.

Source and Classification

LG 100268 was developed as part of a series of rexinoids aimed at targeting retinoid X receptors. Its classification falls under the category of retinoid X receptor agonists, which are compounds that activate these receptors to exert biological effects related to cell growth, differentiation, and apoptosis. The compound has been evaluated in various preclinical models for its efficacy in reducing tumor burden and modifying immune responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of LG 100268 has been described in several studies, where it is typically produced through multi-step organic reactions involving key intermediates that facilitate the formation of the final compound. While specific synthetic pathways may vary, they generally include:

  1. Formation of Key Intermediates: Initial steps involve the synthesis of precursor molecules that undergo transformations such as cyclization and functional group modifications.
  2. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure a purity level exceeding 95%.
  3. Characterization: Structural characterization is performed using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity and identity of LG 100268.
Molecular Structure Analysis

Structure and Data

The molecular structure of LG 100268 can be described by its chemical formula C21H22O3C_{21}H_{22}O_3. The structure features a complex arrangement that includes:

  • A retinoid backbone with specific functional groups that confer its receptor-selective properties.
  • The presence of hydroxyl groups which are crucial for receptor binding and biological activity.

Data regarding its molecular weight is approximately 334.4 g/mol. Crystallographic studies may provide further insights into its three-dimensional conformation, which is essential for understanding its interaction with retinoid X receptors.

Chemical Reactions Analysis

Reactions and Technical Details

LG 100268 participates in several chemical reactions primarily related to its interactions with biological systems:

  1. Binding Reactions: It binds selectively to retinoid X receptors, leading to the activation or repression of target genes involved in cell proliferation and apoptosis.
  2. Metabolic Reactions: In vivo studies indicate that LG 100268 undergoes metabolic transformations, which can influence its pharmacokinetics and bioavailability.
  3. Inhibition Reactions: The compound has been shown to inhibit pro-inflammatory cytokines such as interleukin-1 beta in various cellular models, indicating its potential role in modulating inflammatory responses.
Mechanism of Action

Process and Data

The mechanism of action for LG 100268 primarily involves:

  • Activation of Retinoid X Receptors: Upon binding to these receptors, LG 100268 forms heterodimers with other nuclear receptors, leading to transcriptional regulation of genes associated with cell growth, differentiation, and apoptosis.
  • Modulation of Immune Responses: Studies have shown that LG 100268 can enhance the expression of programmed death-ligand 1 (PD-L1) on macrophages while decreasing myeloid-derived suppressor cells' infiltration into tumors. This modulation can improve responses to immune checkpoint inhibitors in cancer therapy.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: LG 100268 is typically presented as a solid crystalline substance.
  • Solubility: It exhibits solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Its reactivity profile indicates it can participate in hydrogen bonding due to hydroxyl functional groups, influencing its biological interactions.

Relevant data from studies indicate that LG 100268 maintains stability over extended periods when stored correctly, allowing for consistent experimental results.

Applications

Scientific Uses

LG 100268 has been investigated for various scientific applications:

  1. Cancer Prevention: Preclinical studies have demonstrated its efficacy in reducing tumor incidence and size in models of lung cancer by up to 87%.
  2. Immune Modulation: Its ability to alter immune cell dynamics shows promise for enhancing the efficacy of immunotherapies in breast cancer models.
  3. Inflammation Control: Due to its anti-inflammatory properties, LG 100268 may have therapeutic potential in conditions characterized by chronic inflammation.
Molecular Pharmacology of LG 100268 as a Retinoid X Receptor (RXR) Agonist

Structural Determinants of RXR Selectivity and Binding Affinity

LG 100268 (6-[1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)cyclopropyl]-3-pyridinecarboxylic acid) is a synthetic rexinoid with exceptional selectivity for retinoid X receptors (RXRs). Its molecular architecture features a tetralin-derived hydrophobic domain linked to a pyridinecarboxylic acid moiety via a cyclopropyl spacer. This design confers high-affinity binding to RXR ligand-binding domains (LBDs), with dissociation constants (Ki) of 3.4 nM for RXRα, 6.2 nM for RXRβ, and 9.2 nM for RXRγ [3] [6]. The cyclopropyl group sterically hinders binding to retinoic acid receptors (RARs), achieving >1,000-fold selectivity for RXRs over RARs [1] [8].

X-ray crystallography of the hRXRβ-LG100268 complex (PDB code: 1MVC) reveals key interactions:

  • The carboxylic acid group forms hydrogen bonds with Arg316 and Ala327 in the ligand-binding pocket (LBP)
  • The tetralin group engages in hydrophobic interactions with Leu309, Phe313, and Val342
  • The cyclopropyl spacer displaces helix H12 (AF-2 domain) into a unique "swapped position" not observed with pan-agonists like 9-cis retinoic acid [2] [7]. This atypical H12 conformation underpins LG100268’s inability to efficiently release co-repressors in mammalian two-hybrid assays without co-activator presence [2].

Table 1: Binding Affinity Profile of LG 100268

RXR SubtypeKi (nM)EC50 (nM)
RXRα3.44
RXRβ6.23
RXRγ9.24
RAR isoforms>1,000Not applicable

Data compiled from [1] [3] [6]

Activation Mechanisms of RXR Homodimers and Heterodimers

LG 100268 functions as a full agonist for RXR homodimers and a permissive partner in select heterodimers. At 4 nM EC50, it potently activates RXR homodimers, inducing transactivation through retinoid X response elements (RXREs) [1] [8]. This homodimer activation drives transcription of genes involved in apoptosis (e.g., TGM2 encoding tissue transglutaminase in HL-60 leukemia cells) [1].

Critically, LG 100268 activates RXR/PPARγ heterodimers (EC50 = 99 nM in CV-1 cells) [6], enhancing insulin sensitivity and adipocyte differentiation. This heterodimer activation underlies its antidiabetic effects in db/db mice, where it reduces hyperglycemia and serum fibrinogen [4]. In contrast, it acts as a silent partner in RXR/VDR (vitamin D receptor) heterodimers, requiring VDR ligands for full activation [2]. The permissiveness is dictated by allosteric communication between dimer partners: LG 100268 binding induces conformational changes in RXR that facilitate co-activator recruitment to permissive partners like PPARγ.

Table 2: Functional Selectivity Across RXR Dimers

Dimer ConfigurationEC50Transcriptional Output
RXR/RXR (Homodimer)4 nMApoptosis genes (TGM2)
RXR/PPARγ99 nMMetabolic genes (FABP4, ADIPOQ)
RXR/LXRNot reportedCholesterol efflux genes (ABCG1)
RXR/VDRInactive aloneRequires calcitriol for activation

Data from [1] [2] [6]

Transcriptional Regulation of RXR-Dependent Pathways

LG 100268 modulates gene networks through RXR-dependent transcription:

  • Metabolic Regulation: In diabetic db/db mice, LG 100268 upregulates hepatic catalase and lauric acid hydroxylase, reducing serum glucose and triglycerides. Co-treatment with PPARγ agonists (e.g., BRL49653) synergistically enhances insulin sensitivity and lipid metabolism [4].
  • Immune Modulation: In HER2+ (MMTV-Neu) and triple-negative (MMTV-PyMT) breast cancer models, LG 100268:
  • Reduces myeloid-derived suppressor cells (MDSCs; ↓60%)
  • Suppresses M2-polarized macrophages (CD206+)
  • Upregulates PD-L1 expression by 50% on tumor-associated macrophages
  • Increases CD8+/CD4+ T-cell ratio (↑3.5-fold) [5] [10].
  • Cell Differentiation: Induces tissue transglutaminase (TGase) activity in HL-60 promyelocytic cells, promoting terminal differentiation [1].

Table 3: Key Transcriptional Targets of LG 100268

PathwayGene TargetsBiological Effect
Lipid MetabolismFASN, ACOX1↓ Serum triglycerides, NEFAs
Immune RegulationCD274 (PD-L1), IL10↑ T-cell cytotoxicity, ↓ immunosuppression
ApoptosisCASP3, TGM2Cleaved caspase-3 in tumor models
Xenobiotic DetoxCYP4A1, CAT↑ Peroxisome proliferation in hepatocytes

Data derived from [1] [4] [5]

Comparative Efficacy of LG 100268 vs. Canonical Rexinoids

LG 100268 exhibits distinct pharmacological advantages over first-generation rexinoids like bexarotene:

  • Enhanced RXR Potency: LG 100268 activates RXRα at 4 nM EC50, compared to bexarotene’s 25-100 nM EC50 [6] [10]. This 6–25-fold higher affinity translates to superior tumor regression in vivo. In MMTV-Neu mice, LG 100268 (5 days) reduced tumor burden by 66% (vs. body weight), while bexarotene (10 days) showed no significant effect [5].
  • Immune-Modulatory Superiority: Unlike bexarotene, LG 100268:
  • Reduces MDSC infiltration (↓58% vs. controls)
  • Elevates PD-L1+ macrophages (↑50%)
  • Synergizes with anti-PD-L1 antibodies in PyMT mice, increasing CD8+ T-cell infiltration and apoptosis [10].
  • Metabolic Efficacy: In diabetic mice, LG 100268 improved glycemic control comparably to PPARγ agonists but with less adipogenic activity (↓ body weight gain) [4]. Bexarotene lacks this metabolic efficacy in late-stage diabetes models.
  • Structural Uniqueness: The cyclopropyl linker in LG 100268 prevents RAR cross-reactivity (<0.1% RAR activation), whereas bexarotene exhibits weak RAR agonism [3] [6].

Table 4: Head-to-Head Comparison with Bexarotene

PropertyLG 100268Bexarotene
RXRα EC504 nM25–100 nM
RAR activation>1,000-fold selectiveWeak partial agonist
Tumor regression (HER2+)66% reduction in 5 daysNo significant reduction
PD-L1 induction↑50% in TAMsNo change
Metabolic effects↓ Glucose, ↓ cardiovascular riskHypertriglyceridemia risk

TAMs = tumor-associated macrophages; Data from [4] [5] [6]

Properties

CAS Number

153559-76-3

Product Name

LG 100268

IUPAC Name

6-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]pyridine-3-carboxylic acid

Molecular Formula

C24H29NO2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C24H29NO2/c1-15-12-18-19(23(4,5)9-8-22(18,2)3)13-17(15)24(10-11-24)20-7-6-16(14-25-20)21(26)27/h6-7,12-14H,8-11H2,1-5H3,(H,26,27)

InChI Key

SLXTWXQUEZSSTJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C3(CC3)C4=NC=C(C=C4)C(=O)O)C(CCC2(C)C)(C)C

Solubility

Soluble in DMSO

Synonyms

6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid
LG 100268
LG-100268
LG100268

Canonical SMILES

CC1=CC2=C(C=C1C3(CC3)C4=NC=C(C=C4)C(=O)O)C(CCC2(C)C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.